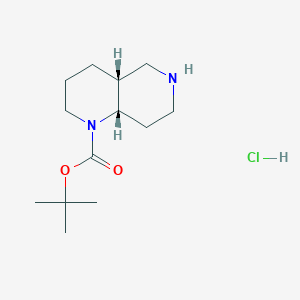

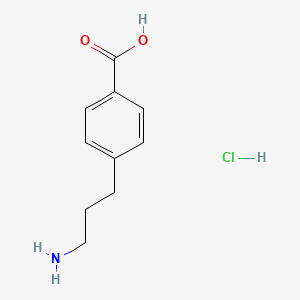

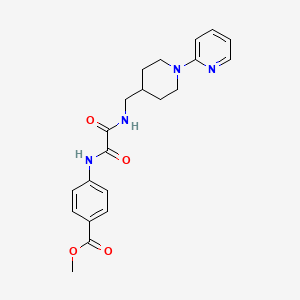

Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl compounds involves various chemical reactions and intermediates. For instance, N-tert-butanesulfinyl imines are used as intermediates for the asymmetric synthesis of amines, which are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . Additionally, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is synthesized from commercially available piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination, with a high total yield .

Molecular Structure Analysis

The molecular structures of tert-butyl compounds are characterized using various techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction analysis . The compound has a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups.

Chemical Reactions Analysis

Tert-butyl compounds undergo various chemical reactions. The oxidation of 3,6-di-tert-butyl-2-naphthol leads to different products depending on the conditions, demonstrating the reactivity of tert-butyl substituted compounds . The chlorination of di-tert-butyl-2-naphthol leads to specific chlorinated products, with the structural proof provided by 13C NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can be inferred from their molecular structure and the reactions they undergo. For instance, the presence of tert-butyl groups can lead to steric hindrance, as seen in the extremely long C-C bond lengths in tert-butyl-substituted cyclobutanaphthalenes . The thermal, X-ray, and DFT analyses of tert-butyl-substituted thienopyridine dicarboxylates provide insights into their stability and intramolecular interactions .

科学的研究の応用

Enantioselective Sensing

The compound has been utilized in the synthesis of highly fluorescent scandium complexes for enantioselective sensing of chiral amino alcohols. A ligand displacement assay employing this complex enables accurate measurements of both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations, highlighting its potential in analytical chemistry (Liu, Pestano, & Wolf, 2008).

Molecular Structure Analysis

Another application involves the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, which was characterized through NMR spectroscopy and high-resolution mass spectrometry. Its structure was determined via single-crystal X-ray diffraction analysis, offering insights into the molecular structure of similar compounds (Moriguchi et al., 2014).

Water Oxidation Catalysis

Research has also explored the use of related compounds in the development of new families of Ru complexes for water oxidation. These complexes show promise in catalyzing oxygen evolution, a critical reaction for energy conversion and storage technologies (Zong & Thummel, 2005).

Antibacterial Agents

The compound's derivatives have been synthesized and evaluated for their antibacterial activities, leading to the identification of potent compounds with favorable in vitro and in vivo microbiological activity profiles. This underscores its potential in the development of new antibacterial agents (Bouzard et al., 1989).

Organic Synthesis

In organic synthesis, the compound has been involved in reactions leading to novel structures, such as the vinylfluoro group acting as an acetonyl cation equivalent under acidic conditions. This has implications for the synthesis of pipecolic acid derivatives and other complex organic molecules (Purkayastha et al., 2010).

作用機序

特性

IUPAC Name |

tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-10-9-14-7-6-11(10)15;/h10-11,14H,4-9H2,1-3H3;1H/t10-,11+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZLJQQXMOLXDJ-DHXVBOOMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2C1CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2530676.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)

![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)